molecular formula C16H22ClN3O2S B508744 N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 1013991-31-5

N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B508744
CAS No.: 1013991-31-5
M. Wt: 355.9g/mol
InChI Key: AVVDUAJKEZUYKQ-UHFFFAOYSA-N
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Description

N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with an appropriate sulfonamide derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 100°C, for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in DMF.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azide derivatives.

Scientific Research Applications

N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. In the case of its antileishmanial activity, the compound is believed to inhibit the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of nucleotides in the parasite . This inhibition disrupts the parasite’s DNA synthesis and replication, leading to its death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is unique due to its specific structural features and the presence of both pyrazole and sulfonamide moieties. This combination imparts distinct pharmacological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O2S/c1-10-8-11(2)16(12(3)9-10)23(21,22)18-6-7-20-14(5)15(17)13(4)19-20/h8-9,18H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVDUAJKEZUYKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCN2C(=C(C(=N2)C)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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